methyl 4-[(3-phenylbutanoyl)amino]benzoate
Overview
Description
Methyl 4-[(3-phenylbutanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an amide linkage to a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-phenylbutanoyl)amino]benzoate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The resulting amide is then esterified using methanol and a catalytic amount of sulfuric acid or another strong acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-phenylbutanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of amides.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Hydrolysis: Yields 4-[(3-phenylbutanoyl)amino]benzoic acid.
Reduction: Yields 4-[(3-phenylbutyl)amino]benzoate.
Substitution: Yields various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-[(3-phenylbutanoyl)amino]benzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs due to its structural features that are common in bioactive molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(3-phenylbutanoyl)amino]benzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amide and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the phenylbutanoyl group.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.
Uniqueness
Methyl 4-[(3-phenylbutanoyl)amino]benzoate is unique due to the presence of both the phenylbutanoyl and benzoate ester groups, which confer specific chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-phenylbutanoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(14-6-4-3-5-7-14)12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWVWLCVSJMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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